3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone
CAS No.: 514802-37-0
Cat. No.: VC2303803
Molecular Formula: C17H13F3O3
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 514802-37-0 |
---|---|
Molecular Formula | C17H13F3O3 |
Molecular Weight | 322.28 g/mol |
IUPAC Name | [3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Standard InChI | InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2 |
Standard InChI Key | YAJGMPPHTZVOSY-UHFFFAOYSA-N |
SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural Characteristics and Physical Properties
3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone is a benzophenone derivative containing two key functional groups: a 1,3-dioxolan-2-yl moiety at the 3-position of one benzene ring and a trifluoromethyl group at the 3'-position of the other benzene ring. The compound has the molecular formula C₁₇H₁₃F₃O₃ and a molecular weight of approximately 322.28 g/mol .
The structure features a carbonyl bridge connecting two substituted phenyl rings. The 1,3-dioxolan-2-yl group forms a five-membered heterocyclic ring containing two oxygen atoms, while the trifluoromethyl group provides unique electronic properties due to the strong electron-withdrawing effect of the three fluorine atoms.
The compound exists as a crystalline solid with specific physical properties that differentiate it from related compounds. While the exact melting point isn't explicitly reported in the literature for this specific isomer, related compounds with similar structural features typically display melting points in the range of 75-120°C.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone typically follows established methodologies for similar dioxolan-containing compounds. One common approach involves a multi-step synthesis:
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Protection of a benzaldehyde derivative containing a reactive functional group
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Coupling reaction with a trifluoromethyl-substituted counterpart
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Functional group transformations to install the requisite features
Specific Synthetic Routes
A viable synthetic pathway involves the acetalization of 3-formylbenzophenone derivatives with ethylene glycol. This approach is similar to methods described for related compounds where acetalization occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, with the removal of water using a Dean-Stark apparatus .
The reaction typically proceeds as follows:
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A mixture of 3-formyl-3'-trifluoromethylbenzophenone, ethylene glycol, and p-toluenesulfonic acid catalyst in toluene or benzene is heated at reflux
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Water is continuously removed via a Dean-Stark trap
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After completion, the mixture is cooled, filtered through neutral alumina, and concentrated to yield the desired product
This methodology is supported by documented procedures for synthesizing related compounds, such as 2-(3-aminophenyl)-1,3-dioxolane, where similar conditions have been employed .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone would likely display characteristic absorption bands:
Functional Group | Wavenumber (cm⁻¹) | Assignment |
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Carbonyl (C=O) | 1650-1680 | Stretching vibration of benzophenone carbonyl |
C-F | 1100-1200 | C-F stretching in the trifluoromethyl group |
C-O-C | 1050-1150 | Asymmetric stretching of dioxolane ring |
Aromatic C-H | 3000-3100 | Aromatic C-H stretching |
Nuclear Magnetic Resonance
The ¹H NMR spectrum typically exhibits several characteristic signals:
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Aromatic protons: multiplets in the range of δ 7.0-8.5 ppm
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Dioxolane methylene protons: signals around δ 3.8-4.2 ppm (typically appears as a multiplet)
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Dioxolane methine proton: signal at approximately δ 5.7-5.9 ppm (singlet)
The ¹³C NMR spectrum would display signals for:
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Carbonyl carbon: approximately δ 195-200 ppm
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Quaternary carbon bearing CF₃: around δ 130-135 ppm
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CF₃ carbon: quartet at approximately δ 122-125 ppm due to C-F coupling
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Dioxolane carbon: signal at approximately δ 110-115 ppm
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 322 corresponding to the molecular weight of C₁₇H₁₃F₃O₃. Fragmentation patterns might include:
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Loss of one oxygen from the dioxolane ring (M⁺-16)
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Cleavage of the dioxolane ring (M⁺-88)
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Loss of CF₃ fragment (M⁺-69)
Chemical Reactivity
Dioxolane Ring Reactions
The 1,3-dioxolane group functions as a protecting group for the aldehyde functionality and can be hydrolyzed under acidic conditions to regenerate the aldehyde. This property makes the compound valuable as a synthetic intermediate where selective transformations are required .
Carbonyl Group Reactions
The ketone moiety in the benzophenone portion exhibits typical carbonyl reactivity, including:
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Nucleophilic addition with reagents such as Grignard reagents or organolithium compounds
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Reduction to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride
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Conversion to imines or hydrazones through condensation with appropriate nitrogen nucleophiles
Trifluoromethyl Group Influence
The trifluoromethyl substituent significantly influences the electronic properties of the molecule:
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Increases the electrophilicity of the carbonyl carbon
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Enhances the stability of the compound toward oxidation
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Improves lipophilicity, potentially enhancing membrane permeability in biological systems
Applications and Biological Activity
Synthetic Applications
3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone serves as an important intermediate in organic synthesis. The protected aldehyde functionality allows for selective transformations of other reactive groups within the molecule. The compound can be utilized in:
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Synthesis of complex heterocyclic compounds
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Preparation of pharmaceutical intermediates
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Development of functional materials with specific electronic properties
Antimicrobial Properties
Compounds containing the 1,3-dioxolane scaffold have demonstrated antimicrobial activity against various pathogens. Studies on related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
Benzophenone derivatives have been investigated for their potential anticancer activities. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially improving their efficacy as therapeutic agents. Related compounds have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer cells) .
Structure-Activity Relationships
The biological activity of 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone is significantly influenced by its structural features:
Effect of 1,3-Dioxolane Group
The 1,3-dioxolane moiety affects:
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Solubility and pharmacokinetic properties
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Interaction with biological targets
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Metabolic stability
Influence of Trifluoromethyl Substituent
The trifluoromethyl group contributes to:
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Enhanced lipophilicity
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Metabolic stability due to resistance to oxidative degradation
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Altered electron distribution affecting binding to biological targets
Comparison with Related Compounds
Isomeric Variations
Several positional isomers of the title compound have been synthesized and studied:
Functional Group Variations
Modifications to the core structure by introducing different functional groups lead to compounds with altered properties:
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Halogen substitutions (chloro, fluoro) on the aromatic rings can enhance binding to biological targets
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Introduction of ester groups, as in 2-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone, alters electronic properties and provides additional synthetic handles
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Replacement of the trifluoromethyl group with other substituents affects lipophilicity and metabolic stability
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